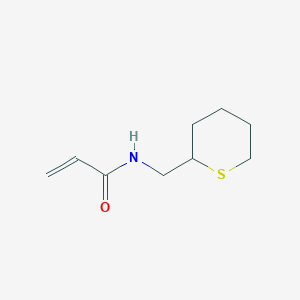

N-(Thian-2-ylmethyl)prop-2-enamide

Beschreibung

N-(Thian-2-ylmethyl)prop-2-enamide is an organic compound featuring a prop-2-enamide backbone linked to a thiane ring via a methylene group at the 2-position of the thiane. The thiane ring, a six-membered saturated sulfur heterocycle, introduces steric and electronic effects that differentiate this compound from other enamide derivatives.

Eigenschaften

IUPAC Name |

N-(thian-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-5-3-4-6-12-8/h2,8H,1,3-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOPJTJITZORCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thian-2-ylmethyl)prop-2-enamide typically involves the reaction of thian-2-ylmethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(Thian-2-ylmethyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Thian-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thian-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced amide derivatives.

Substitution: Various substituted enamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Thian-2-ylmethyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(Thian-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(Thian-4-ylmethyl)prop-2-enamide

- Structural Features : The thiane ring is substituted at the 4-position instead of the 2-position.

- The thiane ring’s chair conformation may lead to distinct electronic environments, influencing reactivity and enzyme interactions .

N-(2,4-Difluorophenylmethyl)prop-2-enamide

- Structural Features : A difluorophenyl group replaces the thiane ring.

- Key Differences :

- The electron-withdrawing fluorine atoms enhance stability and alter electronic interactions with biological targets .

- Lacks the sulfur atom, eliminating thiane-specific interactions (e.g., hydrogen bonding with sulfur).

N-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

- Structural Features : Contains nitro and fluoro substituents on aromatic rings.

- Key Differences: The nitro group increases electrophilicity, enabling interactions with nucleophilic residues in enzymes . Aromatic rings provide planar geometry, contrasting with the non-planar thiane ring in the target compound.

- Biological Activity : Exhibits anti-inflammatory and anticancer properties due to dual electron-deficient aromatic systems .

Thiazole-Containing Enamides (e.g., (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide)

- Structural Features : Thiazole rings (aromatic sulfur-nitrogen heterocycles) replace the thiane ring.

- Key Differences: Thiazoles are planar and aromatic, enabling π-π stacking interactions absent in thiane derivatives . The cyano group in some analogs introduces polarity and reactivity distinct from thiane-based compounds .

- Biological Activity : Unique reactivity profiles, such as kinase inhibition, attributed to thiazole’s aromaticity and electronic properties .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Uniqueness of N-(Thian-2-ylmethyl)prop-2-enamide

- Structural Uniqueness : The 2-position substitution on the thiane ring creates steric constraints that may limit conformational flexibility but enhance target specificity compared to 4-yl analogs .

- Potential Applications: While direct studies are lacking, analogs suggest utility in drug development, particularly for diseases involving enzyme dysregulation (e.g., cancer, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.